(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a chemical compound with the molecular formula C21H15NO3. It features a complex structure that includes an isobenzofuran core, an amino group, and a phenoxyphenyl substituent. This compound has attracted interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The synthesis of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one typically involves multi-step reactions. One common method includes the condensation of isobenzofuran-1(3H)-one with appropriate aldehydes or ketones in the presence of a base to facilitate the formation of the methylene bridge.
The molecular structure of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one can be visualized as follows:
Key structural data includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure .
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions depending on the conditions applied .
The mechanism of action for (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one relates primarily to its interactions at the molecular level with biological targets.
Data on specific targets and pathways remain an area for further research .
Relevant data from spectral analyses support these properties, confirming structural integrity under various conditions .
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has potential applications in:
Isobenzofuran-1(3H)-one (commonly termed phthalide) represents a privileged scaffold in medicinal chemistry, characterized by a γ-lactone fused to a benzene ring. This core structure serves as the foundation for numerous biologically active natural products and synthetic analogues. Naturally occurring phthalides are frequently isolated from fungi (Cephalosporium sp., Pseudallescheria boydii) and higher plants, exhibiting diverse pharmacological properties including antioxidant, antimicrobial, and cytotoxic activities [4] [7]. For instance, pseudaboydins A and B from Pseudallescheria boydii demonstrate cytotoxic effects against human carcinoma cell lines (IC₅₀ = 37.1–87.2 μM) [4], while 4,6-dihydroxy-5-methoxy-7-methylphthalide from Cephalosporium sp. shows potent radical-scavenging activity (EC₅₀ = 10 μM) [7].
Synthetically, the isobenzofuranone ring enables strategic modifications at C-3, where introduction of unsaturated moieties (e.g., benzylidene groups) significantly modulates bioactivity. The compound (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one exemplifies this strategy, incorporating an imino-phenoxy pharmacophore that enhances target engagement. Key structural features dictating functionality include:
Table 1: Bioactive Isobenzofuran-1(3H)-one Derivatives and Their Activities
Compound | Substituents | Biological Activity | Reference |
---|---|---|---|
Pestacin | C-3 hydroxyisoprenyl | Antioxidant (EC₅₀ = 7 μM) | [3] |
Butylidenephthalide | C-3 (Z)-butylidene | Antiplatelet (IC₅₀ = 70 μM) | [3] |
Pseudaboydin A | C-3 alkyl-diol | Cytotoxic (IC₅₀ = 37.1 μM, HONE1 cells) | [4] |
4,5,6-Trihydroxy-7-methylphthalide | Polyhydroxylated C-ring | Antioxidant (EC₅₀ = 5 μM) | [7] |
The exploration of isobenzofuranone derivatives began with natural product isolation in the mid-20th century, culminating in targeted synthetic campaigns to optimize bioactivity. Early research focused on simple 3-alkyl/aryl phthalides like 3-n-butylphthalide (NBP), identified in Apium graveolens and approved in China for stroke treatment [3]. The discovery of C-3 unsaturated derivatives emerged as a pivotal advancement, with (Z)-3-benzylideneisobenzofuran-1(3H)-ones demonstrating 10-fold enhanced antioxidant activity over ascorbic acid (IC₅₀ = 0.41 μg/mL) and 6-fold greater antiplatelet effects than aspirin [3].
Synthetic methodologies evolved significantly to access these derivatives:
Table 2: Evolution of Synthetic Methods for Isobenzofuranone Derivatives
Era | Method | Key Advance | Limitation |
---|---|---|---|
1980s–1990s | Knoevenagel condensation | Access to 3-alkylidenephthalides | Low (Z/E) selectivity |
2000s | Multi-step oxidation/cyclization | Synthesis of polyoxygenated natural products | Lengthy (5–7 steps) |
2010s–Present | Ag₂ONP-catalyzed cyclization | Atom-economical; >95% (Z)-selectivity | Requires o-iodobenzoic acids |
Stereochemistry at the C-3 exocyclic double bond critically determines biological efficacy. The (Z)-configuration in 3-benzylideneisobenzofuran-1(3H)-ones imposes distinct conformational constraints that enhance target binding:
Biological data unequivocally validate stereochemical dependency:
For (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one, the (Z)-imine linkage likely enhances planarity between the phenoxyaniline and phthalide rings, optimizing interactions with amine-binding targets. This stereospecificity mirrors trends in antidepressant isobenzofuranones, where (Z)-configuration augments serotonin reuptake inhibition by aligning with SERT topology [10]. The compound’s design thus leverages stereoelectronic principles established in pharmacologically active phthalides to maximize therapeutic potential.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9